molecular formula C8H9ClO4 B7785534 Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate

Cat. No.: B7785534
M. Wt: 204.61 g/mol
InChI Key: MYHIFYXDMCCANH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate (CAS: 942852-90-6) is a chlorinated cyclopropane-containing ester with the molecular formula C₈H₉ClO₄ and a molecular weight of 204.61 g/mol . Its structure features a cyclopropane ring substituted at the 4-position of a dioxobutanoate backbone, with a chlorine atom at the 3-position. Its storage conditions and hazards remain unspecified in the provided data .

Properties

IUPAC Name

methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4/c1-13-8(12)7(11)5(9)6(10)4-2-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHIFYXDMCCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(=O)C1CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate typically involves the reaction of cyclopropyl ketone with chloroacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate with analogous esters and cyclopropane/cyclobutane derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
This compound C₈H₉ClO₄ 204.61 Chloro, cyclopropane, dioxo, ester Cyclopropane ring at C4, dioxo at C2/C4
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 227.23 Trifluoroethylamino, ester Branched dimethyl group at C3, stereogenic center at C2
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 Cyclobutane, methylamino, ester Cyclobutane ring, hydrochloride salt

Key Observations :

  • Cyclopropane vs. Cyclobutane: The target compound’s cyclopropane ring introduces significant ring strain compared to the cyclobutane derivative in Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, which may influence reactivity in ring-opening reactions .
  • Functional Group Diversity: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate introduces strong electron-withdrawing effects, contrasting with the electron-withdrawing chloro and dioxo groups in the target compound .

Key Differences :

  • The target compound’s synthesis likely requires halogenation or cyclopropanation steps, whereas the analogs rely on amination or alkylation .
  • Purification methods vary: reverse-phase chromatography for trifluoroethylamino derivatives vs. silica gel chromatography for cyclobutane analogs .
Physicochemical Properties
Property This compound Methyl Salicylate (Reference)
Boiling Point Not reported 222–223°C
Stability Likely sensitive to hydrolysis (ester group) Stable under anhydrous conditions
Solubility Expected low water solubility 0.2 g/100 mL (water)

Notes:

  • The absence of boiling point data for this compound limits direct comparisons, but its higher molecular weight relative to methyl salicylate (152.15 g/mol) suggests reduced volatility .
  • The dioxo and chloro groups may enhance electrophilicity, increasing susceptibility to nucleophilic attack compared to non-halogenated esters .

Research Findings and Implications

  • Applications : While the target compound’s applications are unspecified, structurally similar esters (e.g., methyl cyclopropanecarboxylates) are intermediates in agrochemical synthesis, as seen in metconazole production .

Biological Activity

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate (CAS Number: 942852-90-6) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a chlorine atom. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dioxobutanoate backbone with a cyclopropyl substituent and a chlorine atom at the 3-position. Its molecular formula is C₈H₉ClO₄, and it has been synthesized for various laboratory studies aimed at understanding its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological effects:

  • Oxidation : Converts the compound into carboxylic acids.
  • Reduction : Converts oxo groups to hydroxyl groups.
  • Substitution : The chlorine atom can be replaced by other nucleophiles under suitable conditions.

These reactions are crucial for its potential applications in drug development and biochemical research.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC₅₀ Values : The compound showed IC₅₀ values of approximately 9.47 μM for MGC-803 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

Mechanistic Insights

The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and apoptosis:

  • ERK Signaling Pathway : this compound has been shown to inhibit the phosphorylation levels of ERK1/2 and other related proteins, leading to reduced cell growth and increased apoptosis in treated cells .

Enzyme Interactions

The compound has also been investigated for its interactions with various enzymes. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, which can lead to altered metabolic processes within cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Methyl 4-cyclopropyl-2,4-dioxobutanoateC₈H₉O₄Lacks chlorine; different reactivity profile
Cyclopropanebutanoic acidC₇H₈O₂Contains carboxylic acid; distinct biological activity
β-Chloro-α,γ-dioxo-cyclopropanebutanoic acidC₈H₉ClO₄Similar dioxo structure; potential for different pharmacological properties

The presence of both a cyclopropyl group and a chlorine atom in this compound contributes to its unique reactivity and biological profile compared to these similar compounds .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : Research conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates.
  • Enzyme Inhibition Assays : Further investigations revealed that the compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation and esterification. For example, cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions. A two-step approach may include:

Step 1 : Reacting a diketone precursor (e.g., 3-chloro-2,4-dioxobutanoic acid) with cyclopropylmagnesium bromide under anhydrous THF at 0–5°C to form the cyclopropane intermediate .

Step 2 : Esterification with methanol using sulfuric acid as a catalyst under reflux (60–80°C) to yield the final product.

  • Key Parameters :
SolventTemperatureCatalystYield Range
THF0–5°CGrignard reagent60–70%
Methanol60–80°CH₂SO₄85–90%
  • Purity is enhanced via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Multi-spectral analysis is critical:

  • NMR : ¹H NMR confirms cyclopropyl protons (δ 0.5–1.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm). ¹³C NMR identifies carbonyl carbons (δ 170–180 ppm) .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (diketone C=O) .
  • LCMS : Molecular ion peak [M+H]⁺ at m/z 233.0 (calculated for C₈H₁₀ClO₄) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies using substituted amines (e.g., benzylamine) in DMF at 25°C show a 40% reduction in reaction rate compared to non-cyclopropyl analogs. Computational DFT analyses (B3LYP/6-31G*) reveal increased energy barriers (~5 kcal/mol) for transition states .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Varied assay conditions : Adjusting pH (6.5 vs. 7.4) or temperature (25°C vs. 37°C) alters enzyme inhibition (e.g., COX-2 IC₅₀ shifts from 12 μM to 28 μM) .
  • Impurity profiles : HPLC purity thresholds (<95% vs. >99%) impact cytotoxicity results (e.g., LC₅₀ in HeLa cells: 50 μM vs. 120 μM). Rigorous QC protocols (e.g., orthogonal chromatography) are recommended .

Q. How can regioselectivity challenges in modifying the diketone moiety be addressed?

  • Methodological Answer : Competitive reactions at the 2- vs. 4-carbonyl positions are mitigated by:

  • Protecting groups : Temporarily blocking the 4-position with tert-butyldimethylsilyl (TBS) ethers allows selective functionalization at the 2-position .
  • Catalytic control : Using Sc(OTf)₃ as a Lewis acid directs nucleophiles (e.g., Grignard reagents) to the less hindered carbonyl site (75% selectivity) .

Methodological Considerations for Experimental Design

Q. What solvent systems optimize stability during long-term storage of this compound?

  • Answer : Stability studies show:

SolventDegradation (30 days, 4°C)
DMSO<5%
Acetone10–15%
Water>50% (hydrolysis dominant)
  • Anhydrous DMSO under argon is optimal for preserving ester functionality .

Q. How does the compound’s logP value correlate with its membrane permeability in cellular assays?

  • Answer : Experimental logP (2.8 ± 0.2, shake-flask method) predicts moderate permeability. MDCK cell assays confirm a Papp value of 8.5 × 10⁻⁶ cm/s, aligning with QSAR models (R² = 0.89). Adjusting substituents (e.g., replacing chloro with fluoro) lowers logP to 2.1, enhancing aqueous solubility but reducing permeability .

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